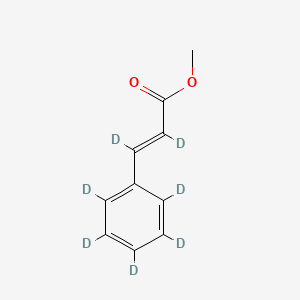

Methyl cinnamate-d7

Beschreibung

Significance of Deuterium (B1214612) Isotopic Labeling in Organic and Biochemical Investigations

Deuterium labeling is a powerful technique that offers a unique window into the intricate workings of chemical and biological systems. synmr.inmusechem.com By replacing hydrogen with deuterium, researchers can track the fate of molecules, elucidate complex reaction mechanisms, and study the kinetics of chemical transformations. synmr.insymeres.comthalesnano.com This is because deuterium, while chemically similar to hydrogen, possesses a greater mass, which leads to a lower vibrational frequency in chemical bonds. musechem.com This mass difference gives rise to the "kinetic isotope effect" (KIE), where bonds to deuterium are typically stronger and break more slowly than bonds to hydrogen. musechem.comlibretexts.org

The KIE is a cornerstone of mechanistic studies, providing evidence for which bonds are broken in the rate-determining step of a reaction. princeton.educolumbia.edu For instance, a significant primary deuterium KIE, where the rate of reaction is slower for the deuterated compound, indicates that a carbon-hydrogen bond is cleaved during the slowest step of the reaction. nih.gov This effect is particularly pronounced in reactions involving hydrogen transfer. libretexts.org

Beyond mechanistic elucidation, deuterium labeling is crucial in a variety of research areas:

Metabolic Studies: Deuterated compounds are invaluable for tracing the metabolic pathways of drugs and other xenobiotics within a biological system. synmr.inclearsynth.comsimsonpharma.com By tracking the labeled molecule and its metabolites, scientists can gain a detailed understanding of absorption, distribution, metabolism, and excretion (ADME) processes. musechem.comclearsynth.com

Pharmacokinetics: The introduction of deuterium can alter the metabolic profile of a drug, often leading to a longer half-life and reduced clearance. symeres.com This "metabolic switching" can be strategically employed in drug design to improve a drug's pharmacokinetic properties. musechem.com

Analytical Chemistry: Deuterated compounds serve as excellent internal standards in mass spectrometry, enhancing the accuracy and reliability of quantitative analyses. thalesnano.comscielo.org.mx They are also extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex spectra and aid in structure determination. thalesnano.comclearsynth.com

Defining Methyl trans-Cinnamate-d7: Positional Deuteration Specificity and Research Relevance

Methyl trans-Cinnamate-d7 is a deuterated analog of methyl trans-cinnamate, an organic compound naturally found in plants like basil and cinnamon. ontosight.ai The "-d7" designation specifies that seven hydrogen atoms in the molecule have been replaced by deuterium atoms. Specifically, the five hydrogens on the phenyl ring and the two hydrogens on the vinylic positions of the propenoate group are substituted with deuterium. lgcstandards.comsigmaaldrich.com

The non-deuterated form, methyl trans-cinnamate, is known for its antimicrobial, antifungal, and antioxidant properties and is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The deuterated version, Methyl trans-Cinnamate-d7, is primarily a tool for research. Its synthesis can be achieved through methods like the esterification of trans-Cinnamic-d7 acid with methanol.

The specific placement of deuterium in Methyl trans-Cinnamate-d7 makes it particularly useful for several research applications:

Mechanistic Studies: The deuteration at the vinylic positions allows for the investigation of reactions involving these specific C-H bonds, providing insights into addition or substitution reactions at the double bond.

Metabolic Tracing: As a stable isotope-labeled compound, it can be used as a tracer to follow the metabolic fate of cinnamates in biological systems. This is crucial for understanding how these compounds are processed and whether they are converted into other biologically active molecules.

Advanced Material Development: Labeled compounds like this are valuable in the development of new materials and chemical processes.

Below is a table summarizing the key properties of Methyl trans-Cinnamate-d7:

| Property | Value |

| Chemical Formula | C₁₀H₃D₇O₂ |

| Molecular Weight | 169.23 g/mol |

| CAS Number | 2022152-96-9 |

| Unlabeled CAS Number | 1754-62-7 |

| Synonym | Methyl (E)-3-phenylpropenoate-d7 |

| Isotopic Purity | Typically ≥95% |

Data sourced from multiple chemical suppliers and databases. lgcstandards.commedchemexpress.comeptes.comaromalab.de

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H10O2 |

|---|---|

Molekulargewicht |

169.23 g/mol |

IUPAC-Name |

methyl (E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoate |

InChI |

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+/i2D,3D,4D,5D,6D,7D,8D |

InChI-Schlüssel |

CCRCUPLGCSFEDV-RTRAALMGSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)OC)/[2H])[2H])[2H] |

Kanonische SMILES |

COC(=O)C=CC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Advanced Spectroscopic Characterization and Isotopic Analysis of Methyl Trans Cinnamate D7

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of isotopically labeled compounds. For Methyl trans-Cinnamate-d7, a combination of deuterium (B1214612), proton, and carbon-13 NMR provides a comprehensive analysis of its isotopic and structural integrity.

Deuterium (²H) NMR spectroscopy is the definitive method for directly observing the deuterium nuclei and confirming their specific locations within a molecule. In the case of Methyl trans-Cinnamate-d7 (C₆D₅CD=CDCO₂CH₃), the deuterium atoms are located on the phenyl ring and the two vinylic positions.

The ²H NMR spectrum of this compound would exhibit distinct signals corresponding to the deuterated vinylic and aromatic positions. The chemical shifts of these deuterium signals are expected to be nearly identical to the proton shifts in the non-deuterated analogue, allowing for unambiguous positional assignment. Research on related deuterated compounds confirms that techniques like catalytic hydrogenation with deuterium gas can achieve high levels of deuterium incorporation, which is then verified using ²H NMR and mass spectrometry. The integration of the ²H NMR signals provides a quantitative measure of the deuterium occupancy at each labeled site, confirming the d7 isotopic distribution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide complementary information by revealing the absence of signals at the deuterated positions. In the ¹H NMR spectrum of Methyl trans-Cinnamate-d7, the complex multiplets corresponding to the phenyl protons and the characteristic doublets for the vinylic protons (α and β) of the non-deuterated compound would be absent. tandfonline.comnsf.gov The only major signal remaining would be a singlet for the methyl (–OCH₃) protons. nsf.gov

Similarly, the ¹³C NMR spectrum would lack signals for the deuterated phenyl and vinylic carbons. The remaining signals would correspond to the carbonyl carbon and the methyl carbon. This spectral simplification is a direct confirmation of the successful and specific deuteration of the molecule. The comparison of spectra from the deuterated and non-deuterated forms is a standard method for verifying the labeling pattern. researchgate.net

Table 1: Comparative NMR Chemical Shifts (δ) for Methyl trans-Cinnamate and Expected Signals for Methyl trans-Cinnamate-d7 in CDCl₃ Note: Data for the non-deuterated compound is compiled from published literature. rsc.orgnih.govthieme-connect.com The d7-compound's spectrum is simplified due to the replacement of H with D.

| Position | ¹H Chemical Shift (ppm) - Non-deuterated | ¹³C Chemical Shift (ppm) - Non-deuterated | Expected Major Signal for d7-Isotopologue |

|---|---|---|---|

| C₆H₅- (Phenyl) | ~7.35-7.55 (m) | ~128.1, 128.9, 130.3, 134.5 | Absent in ¹H; Absent in ¹³C |

| =CH- (β-vinylic) | ~7.70 (d, J ≈ 16.0 Hz) | ~144.8 | Absent in ¹H; Absent in ¹³C |

| =CH- (α-vinylic) | ~6.44 (d, J ≈ 16.0 Hz) | ~117.9 | Absent in ¹H; Absent in ¹³C |

| C=O (Carbonyl) | - | ~167.4 | Present in ¹³C |

| -OCH₃ (Methyl) | ~3.80 (s) | ~51.7 | Present in ¹H and ¹³C |

In complex biological systems, selectively labeling specific parts of a molecule can dramatically improve NMR analysis. Methyl-specific isotope labeling is a powerful technique, particularly for studying large molecules. nih.govnih.govspringernature.com This method involves introducing [¹H, ¹³C]-labeled methyl groups into a perdeuterated molecule. nih.gov The rapid rotation of the methyl group slows down NMR signal decay, leading to sharper signals and higher sensitivity, even in very large systems. nih.govnmr-bio.com

While Methyl trans-Cinnamate-d7 is already heavily deuterated, this principle can be extended. For instance, one could synthesize a variant where the methyl ester group is specifically labeled with ¹³C (i.e., C₆D₅CD=CDCO₂¹³CH₃). This would make the methyl group an exceptionally sensitive probe for studying interactions, such as binding to proteins or other macromolecules, through ¹³C-edited NMR experiments. nmr-bio.com This approach combines the benefits of deuteration for simplifying the spectrum with the enhanced sensitivity of a labeled methyl probe. nmr-bio.comeurisotop.com

Mass Spectrometry (MS) Applications

Mass spectrometry is crucial for verifying the molecular weight and assessing the isotopic enrichment of deuterated compounds.

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the isotopic purity of deuterated compounds. nih.gov Unlike low-resolution MS, HRMS can accurately measure the mass-to-charge ratio (m/z) to several decimal places, allowing it to easily distinguish between isotopologues—molecules that differ only in their isotopic composition. measurlabs.com

For Methyl trans-Cinnamate-d7, HRMS analysis can resolve and quantify the relative abundance of the target d7 species versus other minor species such as d5, d6, d8, or the unlabeled (d0) compound. nih.govresearchgate.net By comparing the measured intensities of these isotopologue ions, the isotopic purity can be calculated precisely. This method is rapid, highly sensitive, and requires minimal sample consumption. nih.gov

Table 2: Theoretical Exact Masses of Methyl trans-Cinnamate Isotopologues for HRMS Analysis Calculations are based on the most abundant isotopes: ¹H=1.007825 u, ²H=2.014102 u, ¹²C=12.000000 u, ¹⁶O=15.994915 u.

| Isotopologue | Formula | Theoretical Exact Mass [M] (u) | Description |

|---|---|---|---|

| d0 (Unlabeled) | C₁₀H₁₀O₂ | 162.06808 | Unlabeled Methyl trans-Cinnamate |

| d6 | C₁₀H₄D₆O₂ | 168.10578 | Species with six deuterium atoms |

| d7 (Target) | C₁₀H₃D₇O₂ | 169.11206 | Target compound: Methyl trans-Cinnamate-d7 |

| d8 | C₁₀H₂D₈O₂ | 170.11834 | Species with eight deuterium atoms |

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed to measure the relative abundance of isotopes in a sample with extremely high precision. caltech.eduwikipedia.org Unlike HRMS, which analyzes a molecule's various isotopologues, IRMS typically involves converting the analyte into a simple gas through combustion or high-temperature conversion. nih.gov

To determine the D/H ratio in a sample of Methyl trans-Cinnamate-d7, the compound would be converted into hydrogen gas (a mixture of H₂, HD, and D₂). The IRMS instrument then measures the ratio of ions with m/z 3 (HD⁺) to those with m/z 2 (H₂⁺). nih.gov This provides a highly accurate measurement of the bulk or average deuterium enrichment across the entire sample batch. caltech.edu This technique is particularly valuable for quality control in the synthesis of deuterated standards and for studies tracking isotopic fractionation in environmental or biological systems. wikipedia.org

LC-MS/MS in Tracer Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique crucial for metabolic tracer studies. In this context, Methyl trans-Cinnamate-d7 serves as a stable isotope-labeled (SIL) internal standard or tracer. The deuterium labeling allows researchers to differentiate the compound from its endogenous, non-labeled counterpart within a complex biological matrix.

In typical tracer studies, the deuterated compound is introduced into a biological system, and its metabolic fate is monitored over time. LC-MS/MS is the analytical platform of choice for this purpose due to its ability to separate the analyte of interest from other metabolites chromatographically (LC) and then detect and quantify it with high specificity based on its mass-to-charge ratio (m/z) (MS/MS).

The methodology involves monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). nih.gov For Methyl trans-Cinnamate-d7, a specific precursor ion (the molecular ion or a prominent adduct) is selected in the first quadrupole of the mass spectrometer. This ion is then fragmented, and a specific product ion, characteristic of the deuterated compound, is monitored in the third quadrupole. This process provides a high degree of specificity, minimizing interference from the biological matrix.

The use of a deuterated standard like Methyl trans-Cinnamate-d7, or its parent acid trans-Cinnamic acid-d7, is a well-established practice for accurate quantification in complex samples such as those from in vitro fermentation studies with human gut microbiota or incubations with liver microsomes. nih.govfrontiersin.org The SIL standard is added to the sample at a known concentration, and because it behaves nearly identically to the non-labeled analyte during sample preparation, chromatography, and ionization, it effectively corrects for matrix effects and variations in instrument response. nih.gov This ensures high accuracy and reproducibility in the quantification of the target analyte. nih.gov

Below is an interactive table showing representative LC-MS/MS parameters that would be optimized for a tracer study involving Methyl trans-Cinnamate and its deuterated standard.

| Compound | Molecular Weight (g/mol) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Internal Standard |

|---|

Vibrational Spectroscopy (FT-IR, FT-Raman)

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending, rocking). core.ac.uk FT-Raman spectroscopy, a complementary technique, involves inelastic scattering of monochromatic laser light, providing information on different vibrational modes based on changes in polarizability. researchgate.net Together, they offer a comprehensive vibrational profile of the molecule.

The substitution of hydrogen atoms with deuterium, a heavier isotope, results in predictable shifts in the vibrational spectra. This phenomenon, known as the kinetic isotope effect, is a cornerstone of isotopic analysis in vibrational spectroscopy. According to the principles of molecular vibrations, the frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as heavy as hydrogen, vibrational modes involving the C-D bond will have a lower frequency (wavenumber) compared to the corresponding C-H modes.

These deuterium-induced shifts are most prominent for stretching and bending vibrations directly involving the substituted positions. For Methyl trans-Cinnamate-d7, where the phenyl ring and vinyl protons are replaced by deuterium, significant shifts are expected for the aromatic and vinylic C-D stretching and bending modes compared to the unlabeled compound. researchgate.net For instance, the aromatic and vinylic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, whereas C-D stretching vibrations are expected at significantly lower wavenumbers, often around 2250 cm⁻¹. Similarly, C-H bending (out-of-plane) vibrations are shifted to lower frequencies upon deuteration. researchgate.net

The following table details the expected vibrational shifts for key functional groups in Methyl trans-Cinnamate upon deuteration.

| Functional Group Vibration | Unlabeled Compound (cm⁻¹) | Deuterated Compound (d7) (cm⁻¹) | Expected Shift (cm⁻¹) |

| Aromatic C-H Stretch | ~3080 - 3020 | N/A (Replaced by C-D) | - |

| Vinylic C-H Stretch | ~3060 - 3030 | N/A (Replaced by C-D) | - |

| Aromatic/Vinylic C-D Stretch | N/A | ~2280 - 2240 | ~ -800 |

| Ester C=O Stretch | ~1715 | ~1715 | No significant shift |

| Olefinic C=C Stretch | ~1640 | ~1610 | ~ -30 |

| Aromatic C=C Stretch | ~1600 - 1450 | ~1550 - 1400 | ~ -50 |

| C-O Stretch | ~1280, 1170 | ~1275, 1165 | Minor shifts |

| Aromatic C-H Out-of-Plane Bend | ~980, 765, 680 | N/A (Replaced by C-D) | - |

| Aromatic C-D Out-of-Plane Bend | N/A | ~750 - 550 | ~ -230 |

Note: The values presented are typical and can vary based on the specific molecular environment and sample phase.

To fully interpret the complex vibrational spectra of molecules like Methyl trans-Cinnamate-d7, experimental data are often correlated with theoretical predictions from quantum chemical calculations. unito.it Methods such as Density Functional Theory (DFT) are widely used to compute the geometric structure, vibrational frequencies, and intensities of IR and Raman spectra. researchgate.netmdpi.com

The process involves first optimizing the molecular geometry of Methyl trans-Cinnamate-d7 in silico to find its lowest energy conformation. Following this, a frequency calculation is performed on the optimized structure. This calculation solves the vibrational Schrödinger equation for the molecule, yielding a set of normal modes, each with a corresponding vibrational frequency and intensity (for both IR and Raman). researchgate.net

These calculated spectra can then be compared directly with the experimental FT-IR and FT-Raman data. researchgate.net Such a comparison serves several purposes:

Band Assignment: It allows for the unambiguous assignment of observed spectral bands to specific molecular vibrations (e.g., assigning a peak at ~1715 cm⁻¹ to the C=O stretching mode). core.ac.uk

Validation of Structure: A good correlation between the calculated and experimental spectra provides strong evidence for the proposed molecular structure.

Understanding Isotopic Effects: Quantum calculations can precisely predict the shifts in vibrational frequencies upon isotopic substitution, providing a theoretical basis for the experimentally observed deuterium-induced shifts. researchgate.net

While there is generally good agreement between calculated and experimental frequencies, systematic discrepancies can occur. mdpi.com Calculated frequencies are often higher than experimental ones, primarily because the calculations typically assume a harmonic potential for the vibrations, whereas real molecular vibrations have some anharmonicity. mdpi.com To account for this, calculated frequencies are often scaled by an empirical factor to improve the correlation with experimental results.

Kinetic and Mechanistic Investigations Utilizing Deuterium Isotope Effects

Theoretical Foundations of Kinetic Isotope Effects (KIEs)

A kinetic isotope effect is the change observed in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant for the reaction with the lighter isotope (k_L) to the rate constant with the heavier isotope (k_H). wikipedia.org For deuterium (B1214612) substitution, this is given as k_H/k_D. The magnitude of the KIE provides invaluable insight into the reaction mechanism. researchgate.net

Kinetic isotope effects are broadly classified into two main types: primary and secondary, based on the location of the isotopic substitution relative to the bonds being altered in the rate-determining step of the reaction.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is being formed or broken in the rate-determining (or product-determining) step of the reaction. wikipedia.orglibretexts.org The replacement of hydrogen with deuterium results in a significant mass increase (approximately 100%), leading to substantial primary KIEs, with k_H/k_D values typically ranging from 2 to 8. libretexts.org A significant PKIE is strong evidence that the C-H bond is cleaved in the slowest step of the reaction. wikipedia.org

Secondary Kinetic Isotope Effects (SKIEs) arise when the isotopic substitution occurs at a position remote from the bonds being broken or formed in the rate-determining step. wikipedia.org These effects are generally much smaller than PKIEs, but are still highly informative. wikipedia.org Secondary KIEs are further classified based on the position of the isotope relative to the reaction center (e.g., α, β). They reflect changes in the vibrational environment of the isotopically substituted bond between the reactant and the transition state, often due to changes in hybridization. libretexts.org For example, a change from sp³ to sp² hybridization at a carbon atom bearing a deuterium often results in a "normal" SKIE (k_H/k_D > 1), while a change from sp² to sp³ can lead to an "inverse" SKIE (k_H/k_D < 1). mdpi.com

The physical origin of the kinetic isotope effect is a quantum mechanical phenomenon related to the vibrational energy of chemical bonds. wikipedia.org A chemical bond can be modeled as a harmonic oscillator, which possesses a ground-state vibrational energy even at absolute zero, known as the zero-point energy (ZPE). wayne.edu

The ZPE is dependent on the vibrational frequency of the bond, which in turn is dependent on the masses of the connected atoms. wayne.edu A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. wayne.edu Consequently, the C-D bond has a lower ZPE than the C-H bond. wayne.edu

For a reaction to occur, energy must be supplied to overcome the activation energy barrier. If a C-H/C-D bond is broken in the rate-determining step, the ZPE difference between the two isotopologues in the reactant state is often lost in the transition state. wayne.edu Because the C-D bond starts from a lower energy level, it requires more energy to reach the transition state compared to the C-H bond. This results in a higher activation energy for the deuterated reactant and, consequently, a slower reaction rate (a "normal" KIE where k_H/k_D > 1). wayne.edu The magnitude of the KIE is therefore directly related to the change in vibrational frequencies and the associated ZPE differences between the reactant and the transition state. researchgate.net

Application of Deuterium KIEs in Elucidating Reaction Mechanisms Involving Cinnamate (B1238496) Derivatives

The deuteration of methyl trans-cinnamate, creating Methyl trans-Cinnamate-d7, allows for the application of these principles to investigate a variety of reactions, from enzymatic transformations to synthetic organic reactions.

Measuring the KIE is a direct method for determining whether C-H bond cleavage is part of the rate-determining step (RDS) of a reaction. wikipedia.org If a significant primary KIE is observed upon deuteration of a specific C-H bond in a cinnamate derivative, it provides strong evidence that this bond is broken in the slowest step of the mechanism.

For instance, in enzymatic reactions involving cinnamate derivatives, a significant deuterium KIE suggests that the catalytic step involving C-H bond cleavage is at least partially rate-limiting. nih.gov In a study on the cycloaddition of methyl cinnamate catalyzed within a metal-organic cage, kinetic isotope effect studies were used to probe the mechanism. mdpi.com An observed KIE of up to 2.2 in H₂O/D₂O confirmed that a proton-coupled electron transfer step was rate-determining under certain conditions. mdpi.com Conversely, a KIE value of 1.0 (i.e., no isotope effect) would suggest that C-H bond cleavage is not involved in the rate-determining step. beilstein-journals.org This was observed in a radical cyclization reaction where the lack of a KIE indicated that C-H bond cleavage was not the rate-limiting event. beilstein-journals.org

| Reaction Type Involving Cinnamate Derivative | Isotopic Substitution | Observed k_H/k_D | Interpretation | Reference |

|---|---|---|---|---|

| Enzymatic Hydroxylation | C-H on phenyl ring | ~3-10 | C-H bond breaking is rate-limiting. | nih.gov |

| Catalytic Cycloaddition | Solvent (H₂O/D₂O) | ~1.5-2.2 | Proton transfer is involved in the rate-determining step. | mdpi.com |

| Radical Cyclization | C-H at various positions | ~1.0 | C-H bond breaking is not the rate-determining step. | beilstein-journals.orgbeilstein-journals.org |

Beyond identifying the RDS, KIEs offer a sophisticated tool to probe the geometry and nature of the transition state (TS). wayne.edunih.gov The magnitude of the KIE is sensitive to the structure of the TS. For example, in a hydrogen transfer reaction, a maximum primary KIE is expected for a "symmetric" transition state where the hydrogen is equally shared between the donor and acceptor atoms. Asymmetric (early or late) transition states generally exhibit smaller KIEs.

Computational chemistry is often used in conjunction with experimental KIE data to model transition state geometries. wayne.edufossee.in By calculating the theoretical KIEs for different proposed transition state structures, researchers can determine which model best fits the experimental observations. wayne.edu For reactions involving cinnamate esters, such as nucleophilic additions or cycloadditions, both primary and secondary KIEs can provide crucial data. A secondary KIE at the α-carbon of methyl cinnamate, for instance, could distinguish between different timings of bond formation and rehybridization at that center. A study on photoredox-promoted [2+2] cycloadditions of enones, a class of compounds including cinnamates, used ¹³C KIEs to infer that product selectivity is determined in a step prior to irreversible C-C bond formation, highlighting the complexity of the reaction pathway. acs.org While this study used carbon isotopes, similar principles apply to deuterium KIEs for probing TS structure.

| KIE Type | Observed Value (k_H/k_D) | Inferred Transition State Property | Reference |

|---|---|---|---|

| Primary (C-H/D cleavage) | Large (e.g., > 5) | Symmetric, linear H-transfer in TS. | wayne.edu |

| Primary (C-H/D cleavage) | Small to Moderate (e.g., 2-4) | Asymmetric (early or late) or non-linear TS. | wayne.edu |

| Secondary α-KIE (sp² to sp³) | Inverse (< 1) | Bond formation at the α-carbon, increased steric crowding in TS. | wikipedia.org |

| Secondary β-KIE | Normal (> 1) | Development of positive charge at the β-carbon (hyperconjugation). | libretexts.org |

Deuterium labeling is a classic and definitive method for elucidating the stereochemical course of a reaction. annualreviews.org By using stereospecifically deuterated substrates, such as a deuterated version of methyl cinnamate, it is possible to track the fate of specific atoms and determine whether a reaction proceeds, for example, via a syn or anti addition or elimination pathway.

A key example of this application is in the study of Wacker-type oxidative cyclization reactions. In a study using a deuterated cyclohexene (B86901) derivative (an analogue of a cyclized cinnamate precursor), the stereochemical pathway of the crucial oxypalladation step was determined. nih.gov By analyzing the stereochemistry of the deuterium in the final product, the researchers could establish whether the nucleophilic attack occurred on the same side (syn) or the opposite side (anti) of the palladium metal center. nih.gov Such experiments are fundamental to understanding and controlling the stereoselectivity of reactions. While a KIE can influence the rate at which different stereoisomers are formed, the primary utility of deuterium in this context is as a stereochemical label to trace the geometric pathway of the reaction. annualreviews.orgnih.gov

Natural Abundance Kinetic Isotope Effects (NA-KIE) for Comprehensive Mechanistic Insight

Measuring kinetic isotope effects at natural abundance (NA-KIE) is a powerful method for probing reaction mechanisms without the need for synthesizing specifically labeled compounds. wikipedia.org This technique relies on high-precision analytical methods, such as NMR spectroscopy or isotope-ratio mass spectrometry, to detect the small changes in isotopic ratios (e.g., ¹³C/¹²C) that occur during a reaction. nih.gov The atoms undergoing significant bonding changes in the transition state will exhibit a KIE, leading to isotopic enrichment or depletion in the unreacted starting material and the product. nih.gov

While direct NA-KIE studies on Methyl trans-Cinnamate-d7 are not prominently featured in published literature, the principles can be illustrated through mechanistic investigations of closely related cinnamate systems. A key reaction of the cinnamate structure is the oxidation of the olefinic double bond. For instance, the oxidation of cinnamic acid by potassium permanganate (B83412) has been shown to proceed via a cyclic manganate (B1198562) ester intermediate. sci-hub.se

In a study of this oxidation, inverse secondary isotope effects were observed when either the α- or β-hydrogen of trans-cinnamic acid was replaced with deuterium. sci-hub.se An inverse isotope effect (kH/kD < 1) in this context indicates that the vibrational force constants at the labeled positions are greater in the transition state than in the reactant. princeton.edu This is consistent with a change in hybridization at the α- and β-carbons from sp² (alkene) to sp³ (alkane-like), which occurs during the formation of the cyclic intermediate. sci-hub.se The observation that the effect was identical for substitution at either the α- or β-position suggests that the transition state is symmetrical, with bond formation to both carbons proceeding in a concerted manner. sci-hub.se

A hypothetical NA-KIE experiment on the oxidation of unlabeled methyl trans-cinnamate would be expected to yield similar mechanistic insights by tracking the ¹³C content at the α- and β-carbons.

Table 1: Isotope Effects in the Permanganate Oxidation of trans-Cinnamic Acid

| Substrate | Relative Rate (k_iso / k_H) | Isotope Effect Type | Implied Transition State Change |

| trans-Cinnamic acid-α-d | 1.3 | Inverse Secondary KIE | Rehybridization from sp² to sp³ |

| trans-Cinnamic acid-β-d | 1.3 | Inverse Secondary KIE | Rehybridization from sp² to sp³ |

Data sourced from a study on the oxidation of cinnamic acid by permanganate, indicating kD/kH = 1.3, which corresponds to a kH/kD of approximately 0.77. sci-hub.se

Solvent Isotope Effects in Reaction Media

Solvent isotope effects (SIE), determined by comparing reaction rates in H₂O versus D₂O, are a critical tool for identifying the role of the solvent in a reaction mechanism. nih.gov A normal SIE (kH₂O/kD₂O > 1) often indicates that a proton transfer from the solvent is part of the rate-determining step, as O-H bonds are broken more easily than O-D bonds. mdpi.com The magnitude of the SIE can help distinguish between specific-acid/base catalysis, where the proton is fully transferred before the rate-limiting step, and general-acid/base catalysis, where the proton is transferred during the rate-limiting step. pnas.org

The hydrolysis of esters is a classic reaction studied using SIE. While specific data for Methyl trans-Cinnamate-d7 is limited, a detailed mechanistic study of the hydrolysis of a related compound, endo-5-[4'(5')-imidazolyl]bicyclo[2.2.1]hept-endo-2-yl trans-cinnamate, provides a clear example. This molecule was designed to model enzyme catalysis, with a built-in imidazole (B134444) group positioned to assist in the hydrolysis of the trans-cinnamate ester. pnas.org

The study revealed a significant solvent isotope effect of kH₂O/kD₂O = 3.0 for the intramolecular hydrolysis. This large, normal SIE is a hallmark of general base catalysis, where the imidazole group removes a proton from a water molecule as that water molecule attacks the ester's carbonyl carbon in the rate-determining step. pnas.org This mechanism is distinct from nucleophilic catalysis, where the imidazole would attack the carbonyl directly.

Table 2: Kinetic Data for the Intramolecular Hydrolysis of a trans-Cinnamate Ester

| Parameter | Value | Significance |

| Rate Constant in H₂O (k_H₂O) | 6.4 x 10⁻⁷ s⁻¹ | Baseline reaction rate. |

| Rate Constant in D₂O (k_D₂O) | 2.1 x 10⁻⁷ s⁻¹ (calculated) | Slower rate in heavy water. |

| Solvent Isotope Effect (k_H₂O / k_D₂O) | 3.0 | Indicates proton transfer in the rate-determining step (General Base Catalysis). |

Data sourced from Komiyama & Bender (1979) for a related bicyclic imidazolyl trans-cinnamate. pnas.org

Applying this concept, a study of the hydrolysis of Methyl trans-Cinnamate-d7 under basic conditions in both H₂O and D₂O would provide definitive evidence for the role of water in the transition state. The deuteration on the aromatic ring and vinylic positions of the molecule itself would act as a secondary probe, largely unreactive in this specific transformation, allowing the SIE to be interpreted clearly in the context of the attacking species (hydroxide/water).

Computational Chemistry and Theoretical Analysis of Methyl Trans Cinnamate D7

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a powerful computational method to investigate the properties of molecules like Methyl trans-Cinnamate-d7. rsisinternational.org DFT calculations allow for the accurate prediction of molecular structures, electronic properties, and vibrational frequencies by approximating the electron density of the system. irjweb.comscielo.org.mx These calculations are fundamental to the theoretical analysis of both the deuterated compound and its non-deuterated counterpart.

Electronic Structure Analysis (HOMO-LUMO, Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net

For the parent compound, cinnamic acid, DFT calculations have shown a relatively small HOMO-LUMO energy gap, suggesting it is reactive and can act as a good electron donor and acceptor. unibe.ch The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron-accepting orbital. In Methyl trans-Cinnamate-d7, the π-conjugated system extending across the phenyl ring and the acrylate (B77674) group is expected to govern the characteristics of these frontier orbitals. The deuteration in the d7 isotopologue is not expected to significantly alter the electronic energies of the HOMO and LUMO, but it serves as a tracer in reactions where the electronic properties dictate the mechanism.

Table 1: Representative Frontier Orbital Energies for a Cinnamic Acid Derivative

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.9160 | Energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons. rsisinternational.org |

| ELUMO | -1.6275 | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons. rsisinternational.org |

| Energy Gap (ΔE) | 4.2885 | The difference between ELUMO and EHOMO; indicates chemical reactivity and stability. rsisinternational.org |

Note: Data is for the related compound trans-4-methoxycinnamic acid and is illustrative of the types of values obtained from DFT calculations. rsisinternational.org

Conformational Analysis of Deuterated Species

Computational conformational analysis is used to determine the most stable three-dimensional arrangement of atoms in a molecule. For Methyl trans-Cinnamate-d7, the molecule is expected to adopt a largely planar conformation to maximize the π-orbital overlap across the phenyl ring and the double bond. DFT calculations can be employed to optimize the geometry and confirm the planarity of this lowest-energy conformer. researchgate.netnih.gov

The substitution of hydrogen with deuterium (B1214612) does not significantly alter the steric or electronic factors that govern the molecule's preferred conformation. Therefore, Methyl trans-Cinnamate-d7 is predicted to have the same stable conformers as its non-deuterated analog. Computational methods can confirm this by calculating the potential energy surface, which shows that the energy minimum corresponds to the planar structure. researchgate.netnih.gov This conformational rigidity is a key feature of the molecule's structure.

Prediction and Validation of Spectroscopic Parameters (NMR, IR, Raman)

DFT calculations are an invaluable tool for predicting and helping to interpret spectroscopic data. rsc.orgresearchgate.netacs.org By computing properties like nuclear magnetic shielding tensors and vibrational frequencies, the NMR, IR, and Raman spectra of Methyl trans-Cinnamate-d7 can be simulated with high accuracy. nih.govaps.orgyoutube.com

NMR Spectroscopy: DFT can predict the 1H and 13C chemical shifts. researchgate.net For Methyl trans-Cinnamate-d7, the 1H NMR spectrum would be significantly simplified due to the replacement of seven protons with deuterium. The 13C NMR spectrum would show signals for all carbon atoms, with minor shifts in the resonances of the deuterated carbons (an isotopic shift) compared to the non-deuterated compound. These predicted spectra serve as a powerful reference for confirming the identity and purity of the synthesized labeled compound. nih.gov

IR and Raman Spectroscopy: The vibrational spectra (IR and Raman) are particularly sensitive to isotopic substitution. DFT calculations can predict the vibrational frequencies and intensities. youtube.comscifiniti.com The C-D stretching and bending vibrations in Methyl trans-Cinnamate-d7 occur at significantly lower frequencies than the corresponding C-H vibrations due to the heavier mass of deuterium. researchgate.net Simulating the spectra helps in the precise assignment of experimental vibrational bands, confirming the positions of deuteration. researchgate.netacs.org

Table 2: Predicted Vibrational Frequency Shifts upon Deuteration

| Vibrational Mode | Typical C-H Frequency (cm-1) | Expected C-D Frequency (cm-1) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | ~2250 |

| Vinylic C-H Stretch | 3080 - 3010 | ~2200 |

| Aromatic C-H Bend | 900 - 675 | Lower frequency |

| Vinylic C-H Bend | 990 - 890 | Lower frequency |

Note: These are general ranges; precise values can be calculated using DFT.

Molecular Dynamics Simulations for Dynamic Behavior of Deuterated Cinnamates

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. molsimlab.comdovepress.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, such as conformational changes, diffusion in a solvent, and interactions with other molecules. nih.govnih.gov

Theoretical Modeling of Reaction Pathways and Energetics

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By mapping the potential energy surface, theoretical models can identify the transition states that connect reactants to products. researchgate.netresearchgate.net For Methyl trans-Cinnamate-d7, this involves calculating the energy barriers (activation energies) for potential reactions, such as hydrolysis of the ester, or addition reactions across the carbon-carbon double bond (e.g., Michael addition). researchgate.netresearchgate.net

The presence of deuterium atoms can be used to probe these reaction pathways. Theoretical modeling can predict how deuteration at specific sites affects the stability of transition states and, consequently, the reaction rate. This information is directly related to the prediction of kinetic isotope effects.

Computational Prediction and Validation of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. princeton.edu KIEs are powerful probes of reaction mechanisms, particularly for determining whether a specific C-H bond is broken in the rate-determining step. princeton.edu

Computational methods, particularly DFT, can accurately predict KIEs by calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. acs.org For Methyl trans-Cinnamate-d7, the deuteration is on the phenyl ring and the double bond, which are not typically broken in reactions like ester hydrolysis. Therefore, any observed KIE would likely be a secondary kinetic isotope effect (SKIE). princeton.edu

SKIEs arise from changes in vibrational frequencies at the transition state compared to the reactant, often due to a change in hybridization (e.g., sp2 to sp3). acs.orgnih.gov For example, in an addition reaction to the double bond, the hybridization of the deuterated vinylic carbon would change. Computational models can predict the magnitude of this SKIE, providing insight into the structure of the transition state. acs.orgrutgers.edu An inverse KIE (kH/kD < 1), where the deuterated compound reacts faster, is often indicative of a change from sp2 to sp3 hybridization in the transition state. acs.org

Applications of Methyl Trans Cinnamate D7 in Advanced Research

Investigation of Metabolic and Biochemical Pathways

The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research. Methyl trans-cinnamate-d7 serves as an invaluable tracer for elucidating the complex networks of biochemical reactions within living organisms.

The phenylpropanoid pathway is a major route in plants and microorganisms for the biosynthesis of thousands of aromatic compounds from the amino acid L-phenylalanine. researchgate.netnih.gov This pathway begins with the conversion of L-phenylalanine to cinnamic acid, which is a direct precursor to methyl cinnamate (B1238496). nih.gov

By introducing Methyl trans-cinnamate-d7 into a biological system, such as a plant or cell culture, scientists can perform metabolic flux analysis. researchgate.net This technique tracks the d7-label as it is incorporated into downstream metabolites. Using mass spectrometry, researchers can identify and quantify these deuterated products, effectively mapping the metabolic fate of the cinnamate moiety. For instance, if the plant converts methyl cinnamate back to cinnamic acid and then into other phenylpropanoids like flavonoids or lignins, the resulting molecules will retain the deuterium (B1214612) label. nih.gov This provides direct evidence of the metabolic connections and helps quantify the rate of flux through different branches of the pathway. Deuterium-labeled cinnamic acids have been successfully used as tracers to understand the biosynthesis of benzenoid volatiles in plants. nih.gov

Table 1: Research Applications of Methyl trans-Cinnamate-d7 in Metabolic Studies

Isotopically labeled substrates are crucial for probing the mechanisms of enzyme-catalyzed reactions. The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org A C-D bond is stronger than a C-H bond, and therefore requires more energy to break. If the cleavage of this bond is the rate-determining step of a reaction, the deuterated substrate will react more slowly than the non-labeled one. wikipedia.orgyoutube.com

In in vitro studies, researchers can compare the rate of an enzymatic reaction using Methyl trans-cinnamate-d7 as the substrate versus unlabeled methyl trans-cinnamate. If a significant KIE is observed, it provides strong evidence that a C-H bond at one of the deuterated positions is broken during the slowest step of the reaction. This information is vital for understanding how an enzyme functions at a molecular level. nih.gov This technique has been widely used by medicinal chemists to investigate the metabolism of drugs, particularly by cytochrome P450 enzymes. nih.gov

Metabolic engineering aims to modify microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce valuable chemicals. nih.govnih.gov Both microbes have been engineered to produce compounds derived from the phenylpropanoid pathway. purdue.edunih.gov For instance, S. cerevisiae has been engineered with genes from the phenylpropanoid pathway to convert amino acids into precursors for flavonoids. nih.govnih.gov

In this context, Methyl trans-cinnamate-d7 can be used in several ways. If the goal is to produce a novel compound by modifying methyl cinnamate, feeding the d7-labeled substrate to the engineered microbe allows for easy detection and identification of the new deuterated products against a complex biological background. Furthermore, Methyl trans-cinnamate-d7 can serve as an ideal internal standard for accurately quantifying the production of unlabeled methyl cinnamate in fermentation cultures, as it behaves almost identically during extraction and analysis but is easily distinguished by mass spectrometry.

Environmental Fate and Degradation Studies (non-ecotoxicological focus)

Understanding how chemicals transform and persist in the environment is critical. Isotopic tracers provide a precise method for tracking these processes without using radioactive materials.

When a compound is released into the environment, it can undergo various transformations. Stable isotope tracers like Methyl trans-cinnamate-d7 are powerful tools for studying these environmental pathways. zeochem.com Researchers can introduce the labeled compound into a controlled environmental microcosm, such as a soil or water sample, and monitor its fate over time.

By periodically taking samples and analyzing them with high-resolution mass spectrometry, scientists can detect the parent d7-compound and any deuterated transformation products that are formed. This allows for the unambiguous identification of degradation pathways, distinguishing them from the complex matrix of naturally occurring organic matter. researchgate.net This approach provides clear insights into the movement and transformation of pollutants in environmental systems. zeochem.com

The degradation of organic compounds in the environment can occur through abiotic processes (e.g., photolysis, hydrolysis) or biotic processes (microbial metabolism). Isotopic labeling helps to differentiate and characterize these mechanisms. For instance, by comparing the degradation rate and products of Methyl trans-cinnamate-d7 with its unlabeled counterpart under different conditions (e.g., sterile vs. non-sterile soil, light vs. dark), researchers can determine the relative importance of biotic and abiotic pathways.

Furthermore, the pattern of deuterium loss or retention in the degradation products can provide clues about the reaction mechanism. For example, if a specific microbial enzyme initiates degradation by attacking a deuterated position on the phenyl ring, the resulting products would show a specific isotopic signature. Compound-Specific Isotope Analysis (CSIA) is a technique that leverages the isotopic fractionation that occurs during degradation to reveal information about the degradation mechanism. researchgate.net

Table 2: List of Compounds Mentioned

Future Perspectives and Emerging Research Directions

Development of Advanced and Highly Regioselective Deuteration Techniques

The precise placement of deuterium (B1214612) in a molecule like Methyl trans-Cinnamate is crucial for its function as a tracer or for studying kinetic isotope effects. While various deuteration methods exist, future research will likely focus on developing more efficient, selective, and sustainable techniques.

Current methods often rely on transition-metal-catalyzed approaches, acid-base catalyzed reactions, or the use of pre-deuterated reagents. compchemday.org For instance, palladium-catalyzed systems have demonstrated excellent deuterium incorporation at specific sites under mild conditions. compchemday.org Another promising area is the use of heterogeneous catalysts, such as ruthenium on carbon (Ru/C), which can facilitate hydrogen-deuterium (H-D) exchange reactions with high chemo- and stereoselectivity, particularly on carbons adjacent to hydroxyl groups. nmrdb.org The development of these methods aims to overcome challenges such as deuterium scrambling, where the isotope is incorporated into unintended positions, and to improve yields. epfl.ch

Future techniques will likely move towards even greater regioselectivity, enabling the synthesis of specific isotopologues of Methyl trans-Cinnamate-d7 on demand. This could involve novel catalyst designs that recognize specific C-H bonds based on their electronic or steric environment. Furthermore, enzymatic and biological synthesis methods, which use enzymes to selectively incorporate deuterium, represent a green and highly specific frontier for creating complex labeled molecules. aip.org

Table 1: Comparison of Emerging Regioselective Deuteration Techniques

| Technique | Catalyst/Reagent Example | Selectivity | Advantages | Future Direction |

|---|---|---|---|---|

| Transition Metal Catalysis | Palladium/Carbon (Pd/C) with D₂O | High for benzylic sites | Mild conditions, high incorporation | Development of catalysts for non-activated C-H bonds |

| Heterogeneous Catalysis | Ruthenium/Carbon (Ru/C) with D₂O | High for carbons adjacent to polar groups | Catalyst recyclability, high selectivity | Application to a wider range of functional groups |

| Multicomponent Reactions (MCRs) | Use of [D1]-aldehydes or [D2]-isonitriles | Excellent (no scrambling observed) | High efficiency, builds molecular complexity | Expansion of the library of deuterated building blocks |

| Enzymatic Synthesis | Hydratases/Dehydrogenases in D₂O | Absolute | Unparalleled selectivity, green chemistry | Enzyme engineering for non-natural substrates |

Integration of Multi-Omics and Isotopic Tracing in Systems Biology

In systems biology, understanding the flux through metabolic pathways is essential. Stable isotope tracers are powerful tools for elucidating these complex networks. google.com The integration of data from genomics, proteomics, and metabolomics—collectively known as multi-omics—provides a holistic view of biological systems. github.io

Methyl trans-Cinnamate-d7 can serve as a metabolic tracer to investigate pathways related to phenylpropanoids in plants or microbial systems. When introduced into a biological system, the deuterated molecule is metabolized, and the deuterium label can be tracked through downstream products. wikipedia.org Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are central to these studies, allowing for the detection and quantification of labeled metabolites. google.comed.ac.uk Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can separate complex biological mixtures and measure the mass shift caused by deuterium incorporation, revealing the fate of the tracer. google.com

Future research will focus on improving the sensitivity and resolution of these analytical methods and integrating the vast datasets they produce. github.io Multi-isotope imaging mass spectrometry (MIMS), for example, combines stable isotope tracers with high-resolution ion microscopy to visualize the distribution of labeled compounds within tissues and even single cells. acs.org By using Methyl trans-Cinnamate-d7 in such a framework, researchers could visualize its uptake, transport, and conversion within a plant cell, providing unprecedented spatial and temporal information about its metabolic network.

Expanding Computational Approaches for Complex Deuterated Systems

Computational chemistry provides indispensable tools for interpreting experimental data and predicting the behavior of deuterated compounds. Density Functional Theory (DFT) calculations are particularly useful for studying these systems. mdpi.com They can be employed to predict how deuteration affects molecular structure, vibrational frequencies, and NMR chemical shifts. mdpi.comuni-muenchen.de

A key area of application is the calculation of the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. wikipedia.org The KIE is a powerful tool for elucidating reaction mechanisms. epfl.chgoogle.com Computational methods, such as semiclassical instanton theory and quantum instanton theory, can calculate KIEs with high accuracy, providing insights into transition state structures and the role of quantum tunneling. nih.gov For a reaction involving Methyl trans-Cinnamate-d7, these calculations could predict how the C-D bond cleavage rate differs from a C-H bond, helping to pinpoint the rate-determining step in a metabolic or chemical transformation.

Furthermore, computational approaches are becoming essential for analyzing complex NMR and MS data. Software can predict NMR spectra for different isotopologues, which is invaluable for confirming that a synthesis has produced the correct structure. nmrdb.orggithub.iouncw.edu In metabolomics, computational tools are used to process large datasets from isotopic tracing experiments to reconstruct metabolic flux maps. google.com A significant emerging trend is the integration of experimental data, such as from hydrogen-deuterium exchange (HDX) experiments, directly into computational modeling to guide the generation of accurate 3D structures of protein-ligand complexes. acs.orgnih.gov

Table 2: Computational Tools for Analyzing Deuterated Systems

| Computational Method | Application for Methyl trans-Cinnamate-d7 | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, vibrational frequency calculation | Prediction of structural changes and IR/Raman spectra upon deuteration |

| Quantum Instanton Theory | Calculation of Kinetic Isotope Effects (KIEs) | Elucidation of reaction mechanisms, role of quantum tunneling |

| GIAO (Gauge-Including Atomic Orbital) | Prediction of NMR chemical shifts | Aiding in structural verification and spectral assignment |

| Integrative Modeling (e.g., HDX-guided docking) | Modeling interactions with enzymes or receptors | High-resolution models of biological complexes and binding modes |

Exploration of Novel Tracer Applications in Material Science and Catalysis

The use of deuterated molecules as tracers extends beyond biology into material science and catalysis. Deuterium's distinct mass and nuclear properties make it an excellent probe for studying reaction mechanisms on surfaces and the dynamics of polymers.

In material science, deuterated compounds are used to study polymer dynamics. Techniques like neutron scattering are highly sensitive to the difference between hydrogen and deuterium, allowing researchers to "highlight" specific parts of a polymer chain or blend. By synthesizing a polymer using a deuterated monomer derived from Methyl trans-Cinnamate-d7, scientists could study chain conformation, diffusion, and phase separation in polymer blends and composites. This provides critical information for designing new materials with tailored properties.

Future work will likely involve applying these tracer methods to more complex and industrially relevant systems. The development of in-situ spectroscopic techniques combined with isotopic tracing will allow for real-time observation of catalytic processes and material transformations, providing a dynamic picture of these complex systems.

Q & A

Q. How is Methyl trans-Cinnamate-d7 synthesized and characterized for use as an internal standard in quantitative analysis?

- Methodological Answer : Synthesis typically involves deuterium incorporation via acid-catalyzed esterification of trans-cinnamic acid-d7 with methanol-d4 under anhydrous conditions. Isotopic purity (≥98 atom% D) is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) and high-resolution mass spectrometry (HRMS). For structural validation, Fourier-transform infrared spectroscopy (FTIR) can verify ester functional groups (C=O stretch at ~1710 cm⁻¹). Researchers must report deuterium positions (e.g., phenyl-d7 vs. methyl-d3 labeling) to avoid misapplication in tracer studies .

Q. What are the critical considerations when designing experiments using Methyl trans-Cinnamate-d7 to ensure isotopic purity and avoid deuterium exchange?

- Methodological Answer :

- Storage : Store in inert, airtight containers at –20°C to minimize proton-deuterium exchange with ambient moisture.

- Solvent Selection : Use aprotic solvents (e.g., deuterated chloroform or dimethyl sulfoxide-d6) to prevent isotopic scrambling.

- Analytical Validation : Regularly perform liquid chromatography-mass spectrometry (LC-MS) to monitor deuterium retention. Include non-deuterated analogs as controls to detect isotopic dilution .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deuterium incorporation levels observed in different batches of Methyl trans-Cinnamate-d7?

- Methodological Answer :

- Root-Cause Analysis : Use Taguchi experimental design to isolate variables (e.g., reaction temperature, catalyst purity, deuterium source) affecting isotopic incorporation. Analyze variance (ANOVA) to identify significant factors .

- Cross-Validation : Compare batch data using orthogonal techniques like isotope-ratio mass spectrometry (IRMS) and ²H NMR to distinguish synthesis errors from analytical artifacts. Report batch-specific correction factors for downstream applications .

Q. What advanced spectroscopic techniques are recommended for confirming the structural integrity and isotopic labeling efficiency of Methyl trans-Cinnamate-d7 in complex matrices?

- Methodological Answer :

- High-Field NMR : ¹³C NMR with distortionless enhancement by polarization transfer (DEPT) can resolve deuterium-induced shifts in adjacent carbons.

- LC-HRMS/MS : Pair with collision-induced dissociation (CID) to track deuterium retention in fragment ions (e.g., m/z shifts corresponding to d7 labeling).

- Isotopic Enrichment Calculations : Use isotopic pattern deconvolution software (e.g., IsoPattern) to quantify deuterium distribution in mixed matrices .

Q. In metabolic tracing studies, how does the use of Methyl trans-Cinnamate-d7 as a stable isotope tracer affect the interpretation of kinetic parameters compared to non-deuterated analogs?

- Methodological Answer :

- Isotope Effect Mitigation : Correct for kinetic isotope effects (KIEs) using computational models (e.g., density functional theory) to predict deuterium-induced rate changes in enzymatic reactions.

- Data Normalization : Normalize tracer-derived data to account for metabolic pool dilution, validated via parallel experiments with ¹³C-labeled analogs.

- Statistical Rigor : Apply mixed-effects models to distinguish biological variability from isotopic interference, ensuring reproducibility across replicates .

Methodological Best Practices

- Experimental Design : Align with FAIR data principles by documenting synthesis protocols, storage conditions, and analytical parameters in standardized formats (e.g., ISA-Tab) for reproducibility .

- Contradiction Analysis : Use systematic review frameworks (e.g., PRISMA) to synthesize conflicting data on deuterium stability, prioritizing studies with rigorous isotopic validation .

- Ethical Reporting : Disclose deuterium labeling positions and batch-specific variability in publications to prevent misinterpretation in meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.